2,4-Diethoxybenzyl alcohol

Description

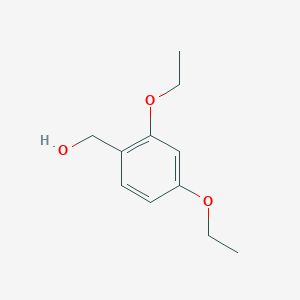

2,4-Diethoxybenzyl alcohol (CAS 294, per ) is a substituted benzyl alcohol derivative featuring two ethoxy (-OCH₂CH₃) groups at the 2- and 4-positions of the benzene ring. Its molecular formula is C₁₁H₁₆O₃, with a molecular weight of 196.24 g/mol. The ethoxy groups enhance lipophilicity compared to methoxy analogs, which may influence solubility and reactivity .

Properties

CAS No. |

181819-52-3 |

|---|---|

Molecular Formula |

C11H16O3 |

Molecular Weight |

196.24 g/mol |

IUPAC Name |

(2,4-diethoxyphenyl)methanol |

InChI |

InChI=1S/C11H16O3/c1-3-13-10-6-5-9(8-12)11(7-10)14-4-2/h5-7,12H,3-4,8H2,1-2H3 |

InChI Key |

GVURYEOXXOUZQP-UHFFFAOYSA-N |

SMILES |

CCOC1=CC(=C(C=C1)CO)OCC |

Canonical SMILES |

CCOC1=CC(=C(C=C1)CO)OCC |

Pictograms |

Irritant |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key physical and chemical properties of 2,4-diethoxybenzyl alcohol with structurally related compounds:

Key Observations:

- Melting Points : Hydroxy-substituted derivatives (e.g., 4-hydroxybenzyl alcohol) exhibit higher melting points due to hydrogen bonding, whereas methoxy/ethoxy analogs have lower or unreported values .

Oxidation Behavior:

Benzyl alcohols are frequently oxidized to aldehydes or ketones. For example:

- 2,4-Dimethoxybenzyl alcohol is oxidized to 2,4-dimethoxybenzaldehyde under phase-transfer conditions using hypochlorite ().

- 4-Methoxybenzyl alcohol reacts with Dibromo-5,5-dimethylhydantoin (DBDMH) to form 4-methoxybenzaldehyde ().

- This compound likely follows similar pathways, though reaction rates may differ due to ethoxy groups’ electron-donating effects .

Acid-Catalyzed Reactions:

Q & A

Q. What are the optimal synthetic routes for 2,4-Diethoxybenzyl alcohol, and how can purity be maximized?

- Methodological Answer : A common approach involves the Williamson ether synthesis, where benzyl alcohol derivatives undergo alkylation with diethyl sulfate or ethyl halides under basic conditions (e.g., NaOH or K₂CO₃). For example, describes a similar procedure for synthesizing dichlorophenoxy derivatives via acid-catalyzed esterification, which can be adapted by substituting starting materials . To ensure high purity, recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Purity verification via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (as in ) is critical .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Based on analog data (e.g., 3,4-Diethoxybenzyl alcohol in ), store the compound in airtight, light-resistant containers at 2–8°C. Avoid prolonged exposure to moisture, acidic/basic conditions, or oxidizing agents. Stability tests under inert atmospheres (N₂/Ar) are advised for long-term storage. Degradation products can be monitored via periodic FT-IR or NMR analysis .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

Advanced Research Questions

Q. How can contradictory data on the compound’s reactivity under acidic conditions be resolved?

- Methodological Answer : Discrepancies in reactivity (e.g., ether cleavage vs. stability) may arise from varying acid strengths or reaction times. Systematic studies using controlled conditions (e.g., HCl concentration, temperature) with real-time monitoring (e.g., in situ FT-IR or LC-MS) are critical. For example, outlines protocols for benzyl alcohol reactions with HCl, which can be modified to test this compound . Compare results with computational models (DFT calculations) to predict bond dissociation energies .

Q. What strategies minimize byproduct formation during this compound’s use in multi-step syntheses?

- Methodological Answer : Byproducts often arise from over-alkylation or oxidation. To mitigate:

- Use stoichiometric control and phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance selectivity .

- Employ protective groups (e.g., TMS ethers) for hydroxyl moieties during subsequent reactions .

- Monitor reaction progress via TLC or inline spectroscopy to terminate reactions at optimal conversion points .

Q. How can researchers design experiments to evaluate this compound’s potential as a pharmaceutical intermediate?

- Methodological Answer :

- Step 1 : Assess bioactivity via in vitro assays (e.g., antioxidant capacity using DPPH radical scavenging, as in for hydroxybenzyl analogs) .

- Step 2 : Investigate metabolic stability using liver microsomes and LC-MS metabolite profiling .

- Step 3 : Optimize solubility (e.g., co-solvents like DMSO or cyclodextrin inclusion complexes) based on solubility parameters from .

Key Considerations for Data Interpretation

- Contradictions in Safety Data : While inhalation toxicity data for this compound are lacking, extrapolate from structurally similar compounds (e.g., 2,4-Dichlorobenzyl alcohol in ). Conduct in vitro cytotoxicity assays (e.g., MTT on lung epithelial cells) to address gaps .

- Ecological Impact : Follow protocols in for waste disposal, including neutralization before incineration or professional bioremediation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.